
4-Fluorotoluene
Overview
Description
. It is a colorless liquid with an aromatic odor and is commonly used as an intermediate in organic synthesis.
Mechanism of Action
Mode of Action
The carbon-fluorine bond is one of the strongest in organic chemistry, which can affect the compound’s interactions with other molecules .
Biochemical Pathways
It’s known that the strength of the carbon-fluorine bond can influence the preparation of grignard reagents, which are used in a wide range of chemical reactions .
Pharmacokinetics
The physical properties of the compound, such as its boiling point, melting point, and density, have been reported .
Result of Action
It’s important to note that the compound is classified as a flammable liquid and can cause irritation upon inhalation, skin contact, or ingestion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by solvent polarity and viscosity, rate of solvent relaxation, and the rigidity of the local environment .
Biochemical Analysis
Molecular Mechanism
It’s known that fluorinated compounds can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
One study has reported the thermodynamic properties of 4-Fluorotoluene, including values of heat capacity for the solid, liquid, and vapor states
Metabolic Pathways
Some studies have shown that fluorotoluene can be metabolized by certain fungi, with the initial conversion occurring at the side chain resulting in fluorinated benzoates
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorotoluene can be synthesized through several methods, including the halogenation of toluene. One common method involves the reaction of toluene with fluorine gas in the presence of a catalyst, such as iron(III) chloride. The reaction is typically carried out at elevated temperatures and under controlled conditions to ensure the selective introduction of the fluorine atom at the para-position of the toluene ring.
Industrial Production Methods: In industrial settings, this compound is often produced through continuous flow processes that allow for efficient and scalable production. These processes involve the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorotoluene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to 4-fluorobenzoic acid using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid to introduce nitro groups into the aromatic ring.
Major Products Formed:
4-Fluorobenzoic Acid: Formed through the oxidation of this compound.
This compound Derivatives: Various substituted derivatives can be synthesized through electrophilic substitution reactions.
Scientific Research Applications
4-Fluorotoluene is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Additionally, it is used in the development of new organic reactions and as a reagent in analytical chemistry.
Comparison with Similar Compounds
2-Fluorotoluene
3-Fluorotoluene
Trifluorotoluene (α,α,α-trifluorotoluene)
Fluorobenzene
4-Fluoroanisole
Properties
IUPAC Name |
1-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPPGUCZBJXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059852 | |
| Record name | p-Fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-fluorotoluene appears as a colorless liquid with an aromatic odor. May float or sink in water. (USCG, 1999) | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
241.9 °F at 760 mmHg (USCG, 1999) | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
105 °F (USCG, 1999) | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.0007 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
39.81 mmHg (USCG, 1999) | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
352-32-9, 2194-09-4 | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Fluorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzyl radical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002194094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-FLUOROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUD6WZ1B8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-70.2 °F (USCG, 1999) | |
| Record name | 4-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary photochemical behavior of p-fluorotoluene upon excitation at 193 nm?
A1: Upon excitation at 193 nm, p-fluorotoluene undergoes photodissociation, yielding hydrogen fluoride (HF) through a four-center elimination mechanism. [] Additionally, photoisomerization from a six-membered ring to a seven-membered ring has been suggested, although not conclusively observed. []
Q2: How does the photodissociation rate of p-fluorotoluene at 193 nm compare to that of α-fluorotoluene?
A2: The photodissociation rate of p-fluorotoluene at 193 nm (1.0 x 10⁶ s⁻¹) is significantly slower than that of α-fluorotoluene (3.3 x 10⁷ s⁻¹). This difference is attributed to the lower barrier height for isomerization from α-fluorotoluene to a seven-membered ring isomer compared to p-fluorotoluene. []
Q3: What is the significance of methyl internal rotation in the vibrational predissociation of the p-fluorotoluene-argon (pFT-Ar) van der Waals complex?
A3: Methyl internal rotation plays a crucial, yet not fully understood role in the vibrational predissociation (VP) dynamics of the pFT-Ar complex. Evidence suggests that it contributes to the unusual VP characteristics, including the non-selective nature of the VP channels and the conversion of a large amount of ring mode vibrational energy into translational and rotational energy. []
Q4: How does the presence of a methyl group influence intramolecular vibrational redistribution (IVR) in p-fluorotoluene compared to p-difluorobenzene?
A4: The presence of a methyl group in p-fluorotoluene significantly lowers the S1 vibrational energy threshold for IVR compared to p-difluorobenzene, both at room temperature and in cold beam experiments. This difference is attributed to the methyl group's torsional modes, which open up new pathways for coupling between vibrations of different symmetry, facilitating IVR. [, ]
Q5: What are the dominant torsion-vibration interactions observed in both the S0 and S1 states of p-fluorotoluene?
A5: The most prominent torsion-vibration interactions in both the S0 and S1 states of p-fluorotoluene involve coupling between methyl torsion and the lowest frequency out-of-plane modes, D20 and D19. These modes involve methyl wagging motions and are believed to be fundamental in torsion-vibration interactions in substituted toluenes. []
Q6: How does torsion-vibration coupling in p-fluorotoluene contribute to IVR?
A6: Torsion-vibration coupling in p-fluorotoluene provides a mechanism for state mixing, which is a precursor to IVR. This coupling allows for energy flow between the initially excited bright state and a bath of dark states, leading to vibrational energy redistribution. [, ]
Q7: What evidence supports the presence of π-σ hyperconjugation in the S1 state of p-fluorotoluene?
A7: Double-resonance infrared spectroscopy studies have revealed a red-shift of specific methyl CH bands upon electronic excitation in p-fluorotoluene. This shift is dependent on the relative conformation between the methyl CH bond and the phenyl ring plane, providing evidence for π-σ hyperconjugation. []
Q8: What is the nature of the C2H2·H3O+ product formed in the ion-molecule association reaction between H3O+ and C2H2, and what are its potential implications for interstellar chemistry?
A8: The C2H2·H3O+ product exists as a mixture of two isomers: protonated vinyl alcohol (CH2CHOH2+) and either protonated acetaldehyde (CH3CHOH+) or the electrostatic complex H3O+·C2H2. This finding has implications for the interstellar synthesis of acetaldehyde (CH3CHO), a key molecule in astrochemistry. []
Q9: What is the role of 4-fluorotoluene in high-voltage lithium-ion secondary batteries?
A9: this compound, when added to the electrolyte of high-voltage lithium-ion batteries, can enhance the cycling property and high-temperature storage characteristics of the battery. It achieves this by improving the electrolyte's cycling property and mitigating internal resistance growth and thickness expansion during cycling. []
Q10: How does the presence of this compound impact the kinetics of reactions involving O.- and HO. radicals in alkaline hydrogen peroxide solutions?
A10: this compound acts as a scavenger for O.- and HO. radicals generated in alkaline hydrogen peroxide solutions. By competing with other species for these radicals, this compound influences the formation efficiency and decay rate of ozonide radical ions (O3.-), providing insights into the kinetics of these reactions. []
Q11: Can you elaborate on the application of 19F nuclear magnetic resonance spectroscopy in studying the fungal metabolism of toluene using fluorinated analogs?
A11: 19F NMR spectroscopy is a powerful tool for monitoring the metabolism of fluorinated toluene analogs by fungi. By tracking the 19F chemical shifts, researchers can identify specific metabolites and elucidate the metabolic pathways involved in toluene degradation by different fungal species. []
Q12: How does the substitution of a fluorine atom in the para position of toluene influence the long-range spin-spin coupling constants observed in NMR spectroscopy?
A12: The presence of fluorine in p-fluorotoluene introduces significant changes in the ring proton-fluorine couplings compared to toluene. For instance, the coupling over six bonds between fluorine and methyl protons is 1.15 ± 0.02 Hz in p-fluorotoluene, slightly larger than in toluene. This difference arises from the polarization of the sigma electron system by the electronegative fluorine atom. [, ]
Q13: What insights into molecular structure and dynamics can be gained from analyzing the rotational spectrum of the p-fluorotoluene-argon van der Waals complex?
A13: Analysis of the rotational spectrum of the p-fluorotoluene-argon complex reveals information about the structure, internal rotation barrier of the methyl group, and the influence of argon on these properties. The argon atom, positioned above the aromatic ring, alters the molecular symmetry, introducing an additional V3 term in the potential function for methyl internal rotation. []
Q14: What is the significance of the negative spin-spin coupling constant observed between the 19F nucleus and the aldehydic proton in p-fluorobenzaldehyde?
A14: The negative coupling constant in p-fluorobenzaldehyde, in contrast to the positive coupling between 19F and methyl protons in p-fluorotoluene derivatives, suggests a negative hyperfine interaction constant between the aldehydic proton and the aromatic π system. This finding provides insights into the electronic structure and interactions within the molecule. []
Q15: What are the advantages of using p-fluorotoluene as a "molecular thermometer" in characterizing pulsed high-pressure molecular beam expansions?
A15: p-Fluorotoluene serves as an effective "molecular thermometer" due to its well-defined rotational and torsional energy levels, which are sensitive to changes in temperature. By analyzing the spectral features associated with these levels, researchers can accurately determine the rotational and torsional temperatures achieved in pulsed high-pressure expansions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B7881623.png)
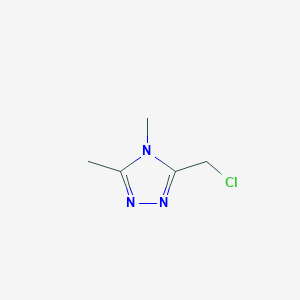
![2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B7881626.png)

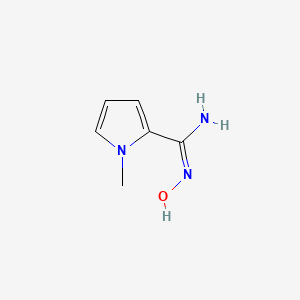
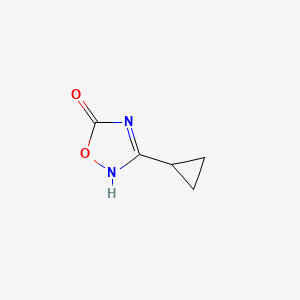

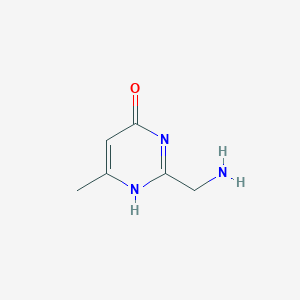
![2-[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]acetate](/img/structure/B7881662.png)

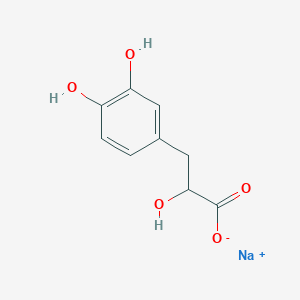
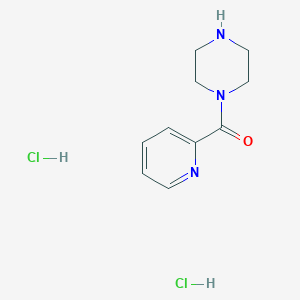
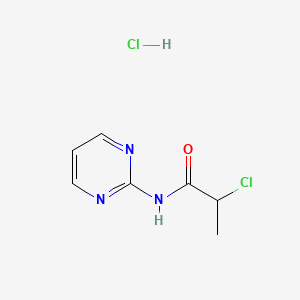
![[Cyclohexyl(phenyl)methyl]azanium;chloride](/img/structure/B7881716.png)
